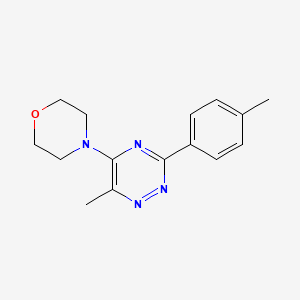
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . These compounds are often used as reagents or intermediates to derive other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Biginelli reaction , which is a one-pot, three-component reaction that generates 3,4-dihydropyrimidin-2(1H)-ones . The reaction conditions, catalysts, and starting materials can greatly influence the yield and properties of the final product .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
Chemical reactions involving similar compounds can be influenced by various factors such as temperature, pressure, and the presence of catalysts . Understanding these factors can help optimize the reaction conditions for the synthesis of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antiviral Applications
The indole derivatives, which share a similar structural motif to 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine, have been reported to exhibit significant antiviral activities. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses, indicating the potential of such compounds in antiviral drug development .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. The structural similarity of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine to these compounds suggests its potential use in treating inflammatory conditions. This could be particularly useful in the development of new medications for chronic inflammatory diseases .
Anticancer Research
The indole scaffold is present in many synthetic drug molecules with anticancer properties. Given the structural resemblance, 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine could be explored for its efficacy in cancer treatment, possibly offering a new avenue for chemotherapy agents .
Antimicrobial Activity
Research has indicated that indole derivatives can serve as potent antimicrobial agents. This opens up the possibility for 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine to be used in the fight against bacterial infections, contributing to the field of antibiotics .
Antidiabetic Potential
Indole derivatives have been found to exhibit antidiabetic effects. By extension, 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine could be investigated for its potential to regulate blood sugar levels, which could be groundbreaking in diabetes management .
Antimalarial Applications
The fight against malaria could benefit from the pharmacological activity of indole derivatives. As such, the application of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine in antimalarial drugs could be a significant area of research, potentially leading to more effective treatments .
Anticholinesterase Activity
Indole-based compounds have shown promise as anticholinesterase agents, which are used in treating neurodegenerative diseases like Alzheimer’s. The exploration of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine in this context could contribute to advancements in neuropharmacology .
Chemical Synthesis and Catalysis
The structural framework of indoles is crucial in chemical synthesis, particularly in the formation of complex organic compounds. 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine could play a role in catalysis, potentially aiding in the synthesis of various heterocyclic compounds .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with similar compounds can vary widely depending on their specific chemical structure . Some compounds may be toxic or hazardous to the environment, while others may be relatively safe . It’s important to consult the appropriate safety data sheets (SDS) for specific information .
Future Directions
properties
IUPAC Name |
4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPRKDJODCQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
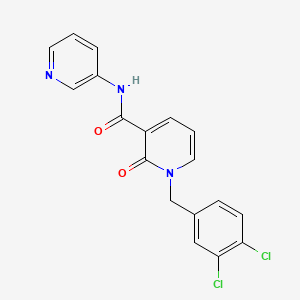

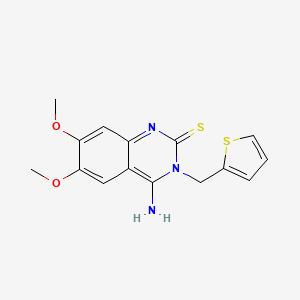
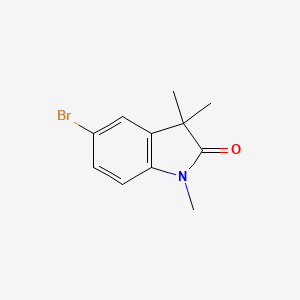
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
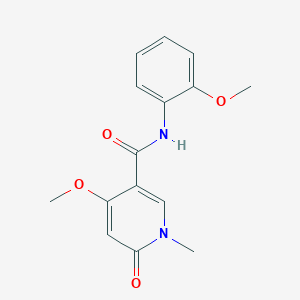

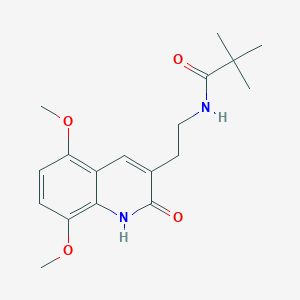
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)